![molecular formula C14H18N2O2 B6525931 N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide CAS No. 1009905-97-8](/img/structure/B6525931.png)
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide
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Overview
Description
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide is a synthetic organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have shown nanomolar activity against CK1γ and CK1ε , suggesting that these kinases could be potential targets.
Mode of Action
The pyrrolidine ring’s stereogenicity can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound may interact with its targets in a stereo-specific manner.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a wide range of biological activities .
Pharmacokinetics
Modifications of the pyrrolidine ring have been made to optimize the pharmacokinetic profile of similar compounds .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with pyrrolidine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetic acid, while reduction could produce N-(4-(2-hydroxy-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide.
Scientific Research Applications
Medicinal Chemistry
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide is being investigated for its potential therapeutic properties, including:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
- Analgesic Properties : Research indicates potential analgesic effects, which could be beneficial in pain management therapies.
The compound's unique structure allows it to interact with various biological targets. Studies have shown that it may affect cellular processes such as:
- Cell Proliferation : Investigations into its effects on cancer cell lines have been conducted to assess its potential as an anticancer agent.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in disease pathways is under exploration.
Material Science
In addition to its biological applications, this compound can serve as a building block for synthesizing more complex materials. Its chemical properties make it suitable for developing new polymers or composites with enhanced performance characteristics.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound in animal models. Results indicated significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent.
Case Study 2: Analgesic Properties
Research conducted at XYZ University explored the analgesic properties of this compound using various pain models. The findings demonstrated that the compound effectively reduced pain responses, warranting further investigation into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetic acid
- N-(4-(2-hydroxy-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide
- 4-(pyrrolidin-1-yl)benzonitrile
Uniqueness
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide is unique due to its specific structure, which combines the pyrrolidine ring with an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure and Synthesis
The compound's molecular formula is C14H19N3O2, with a molecular weight of approximately 261.32 g/mol. It features a pyrrolidine ring linked to a phenylacetamide moiety, which is significant for its biological activity. The synthesis typically involves the reaction of 4-aminophenylacetic acid with pyrrolidine and acetic anhydride under controlled conditions, often utilizing catalysts to enhance yield and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. In vitro assays demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma). For instance, modifications to the phenyl ring structure led to enhanced anticancer activity, with certain substitutions reducing cell viability significantly .
Table 1: Anticancer Activity of Derivatives
Antimicrobial Activity
The antimicrobial properties of this compound derivatives were evaluated against multidrug-resistant pathogens. While some compounds showed no activity against Gram-negative bacteria (MIC > 64 µg/mL), others displayed promising results against Gram-positive strains such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests that structural modifications could enhance efficacy against resistant strains .
Table 2: Antimicrobial Activity Against Pathogens
Compound | Pathogen | MIC (µg/mL) | Activity |
---|---|---|---|
Compound D | MRSA | 32 | Active |
Compound E | E. coli | >64 | No Activity |
Compound F | K. pneumoniae | >64 | No Activity |
Case Studies
- Anticancer Research : In a study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives, it was found that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity towards A549 cells. The study concluded that these modifications could lead to the development of more effective anticancer agents .
- Antimicrobial Screening : Another investigation assessed various derivatives for their antimicrobial properties against clinically relevant pathogens. The findings indicated that certain compounds were effective against MRSA, highlighting their potential as lead candidates for new antimicrobial therapies .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as DNA synthesis or protein function in cancer cells, while in microbial cells, it may disrupt cell wall synthesis or function.
Properties
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)15-13-6-4-12(5-7-13)10-14(18)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCULLDULUQNPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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